molecular formula C12H9ClO3 B13874592 Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

Cat. No.: B13874592
M. Wt: 236.65 g/mol
InChI Key: ZKOASNQZQXHCJY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a chloro group at the 3-position, a hydroxyl group at the 4-position, and a methyl ester group at the 2-position of the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate typically involves the chlorination of 4-hydroxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-chloro-4-oxonaphthalene-2-carboxylate.

    Reduction: Methyl 4-hydroxynaphthalene-2-carboxylate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The chloro and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the chloro group.

    Methyl 4-hydroxy-2-naphthoate: Similar structure but lacks the chloro group and has the hydroxyl group at a different position.

    Methyl 3-chloro-2-naphthoate: Similar structure but lacks the hydroxyl group.

Uniqueness

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate is unique due to the presence of both a chloro and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h2-6,14H,1H3

InChI Key

ZKOASNQZQXHCJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1Cl)O

Origin of Product

United States

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